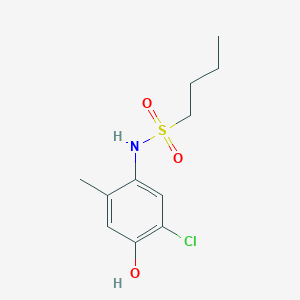
N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide, also known as CHS-828, is a novel anticancer agent that has shown promising results in preclinical studies. This compound was first synthesized in the early 1990s by researchers at the Karolinska Institute in Stockholm, Sweden. Since then, it has been extensively studied for its potential use in cancer therapy.
Mecanismo De Acción
The exact mechanism of action of N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide is not fully understood. However, it is believed to act through a number of different pathways, including the inhibition of lysine-specific demethylase 1 (LSD1) and the induction of oxidative stress. LSD1 is an enzyme that plays a key role in the regulation of gene expression, and its inhibition has been shown to have anticancer effects. N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide has also been shown to induce the production of reactive oxygen species, which can cause damage to cancer cells and trigger apoptosis.
Biochemical and Physiological Effects:
N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inducing cell cycle arrest and apoptosis, it has also been shown to inhibit the activity of several key enzymes involved in cancer cell metabolism, including hexokinase and lactate dehydrogenase. It has also been shown to reduce the expression of several genes involved in cancer cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide for lab experiments is its broad-spectrum anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide. One area of interest is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide treatment. Finally, there is ongoing research into the use of N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide in combination with other anticancer agents, with the goal of improving its efficacy and reducing the risk of drug resistance.
Métodos De Síntesis
N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide is synthesized through a multi-step process that involves the reaction of 5-chloro-4-hydroxy-2-methylbenzenesulfonamide with butyl lithium, followed by the addition of ethyl chloroformate. The resulting product is then treated with sodium hydroxide, which leads to the formation of N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide.
Aplicaciones Científicas De Investigación
N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide has been extensively studied for its anticancer properties. In vitro studies have shown that it induces cell cycle arrest and apoptosis in a variety of cancer cell lines, including those derived from breast, lung, colon, and prostate cancers. In vivo studies have also demonstrated its efficacy in reducing tumor growth in animal models of cancer.
Propiedades
Fórmula molecular |
C11H16ClNO3S |
|---|---|
Peso molecular |
277.77 g/mol |
Nombre IUPAC |
N-(5-chloro-4-hydroxy-2-methylphenyl)butane-1-sulfonamide |
InChI |
InChI=1S/C11H16ClNO3S/c1-3-4-5-17(15,16)13-10-7-9(12)11(14)6-8(10)2/h6-7,13-14H,3-5H2,1-2H3 |
Clave InChI |
DXNLFYGGIUGDBH-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)NC1=CC(=C(C=C1C)O)Cl |
SMILES canónico |
CCCCS(=O)(=O)NC1=CC(=C(C=C1C)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)
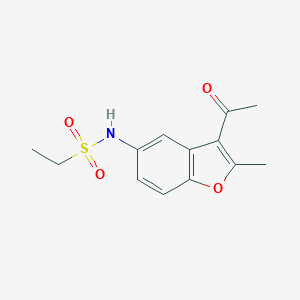
![Ethyl 2-methyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229682.png)
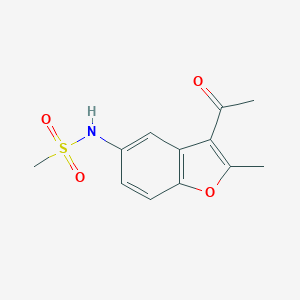
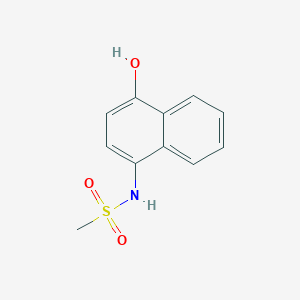
![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![Methyl 2-ethyl-5-[(methylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B229690.png)
![1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229691.png)
![N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229694.png)
![1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229696.png)
amino]benzoic acid](/img/structure/B229698.png)
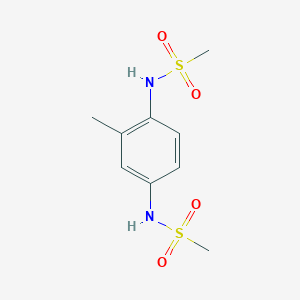

![1-[2-Furanyl(oxo)methyl]-2-benzo[cd]indolone](/img/structure/B229707.png)